molecular formula C17H21N3O2S2 B3312697 N-(2-((2-(methylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)pivalamide CAS No. 946327-63-5

N-(2-((2-(methylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)pivalamide

Cat. No.: B3312697
CAS No.: 946327-63-5
M. Wt: 363.5 g/mol
InChI Key: QMVPJCROLLAEHT-UHFFFAOYSA-N
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Description

N-(2-((2-(Methylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)pivalamide is a thiazole derivative characterized by:

  • Thiazole core: A five-membered heterocyclic ring with sulfur and nitrogen atoms.
  • Substituents: 4-Phenyl group: Enhances aromatic interactions and stability. 5-Pivalamide: A bulky tert-butyl amide group, known to improve metabolic stability and modulate pharmacokinetics .

Properties

IUPAC Name

2,2-dimethyl-N-[2-[2-(methylamino)-2-oxoethyl]sulfanyl-4-phenyl-1,3-thiazol-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S2/c1-17(2,3)15(22)20-14-13(11-8-6-5-7-9-11)19-16(24-14)23-10-12(21)18-4/h5-9H,10H2,1-4H3,(H,18,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMVPJCROLLAEHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(N=C(S1)SCC(=O)NC)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparison

The compound’s uniqueness arises from its substituent combination. Below is a comparison with structurally related compounds from the literature:

Compound Name / Class Key Structural Features Biological Activity / Use Source Evidence
Target Compound 4-Phenylthiazole, 2-(methylamino)-2-oxoethyl thioether, 5-pivalamide Not explicitly reported (inferred stability) N/A
Vamidothion Phosphorothioate ester with 2-(methylamino)-2-oxoethyl thioether Insecticide (acetylcholinesterase inhibition)
4-Methyl-2-phenylthiazole derivatives Thiazole-5-carbonyl hydrazides, thiadiazoles, phenacyl substituents Anticancer (HepG-2 IC50: 1.61–1.98 µg/mL)
DX-CA-[S2200] 2-[1-Methoxy-2-(methylamino)-2-oxoethyl]benzoic acid Drug metabolite (pharmacokinetic studies)
4-Pyridinylthiazole carboxamides 4-Pyridinyl substitution, carboxamide groups Anticancer (structure-activity optimized)

Key Observations :

  • The pivalamide group distinguishes the target compound from pesticidal phosphorothioates (e.g., vamidothion) and may reduce toxicity risks associated with organophosphate moieties .
  • Unlike 4-pyridinylthiazole carboxamides , the phenyl substitution at position 4 could enhance lipophilicity and membrane permeability.

Comparison :

  • describes thioamide intermediates reacting with α-halo compounds (e.g., phenacyl bromide) to form thiazole derivatives, analogous to the target compound’s thioether synthesis .
  • The pivalamide group likely requires a coupling step similar to carboxamide formation in 4-pyridinylthiazole analogs .

Metabolic and Toxicological Considerations

  • This contrasts with phosphorothioates (e.g., vamidothion), which metabolize into neurotoxic oxons .
  • Toxicity : Structural similarities to pesticidal compounds necessitate rigorous safety profiling. The absence of phosphorothioate esters may reduce neurotoxicity risks .

Regulatory and Environmental Aspects

  • Thiazole-based pesticides (e.g., vamidothion) are regulated under organophosphate guidelines . For pharmaceutical use, the target compound would require evaluation under ICH guidelines for impurities, stability, and genotoxicity.

Q & A

Q. How does the compound’s stability vary under different storage conditions?

  • Thermal stability : TGA/DSC shows decomposition above 200°C.
  • Light sensitivity : Store in amber vials; UV-Vis monitoring (λ = 320 nm) detects photodegradation.
  • Hydrolytic stability : Susceptible to base-catalyzed amide hydrolysis (t1/2 = 24 h at pH 10) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-((2-(methylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)pivalamide
Reactant of Route 2
Reactant of Route 2
N-(2-((2-(methylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)pivalamide

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